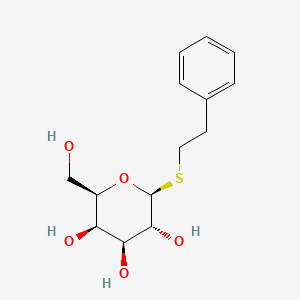

1-Thio-β-D-galactopyranoside de 2-phényléthyle

Vue d'ensemble

Description

Polyethylene téréphtalate modifié au glycol, communément appelé PETG, est un polymère thermoplastique qui a gagné une attention significative en raison de ses propriétés polyvalentes. Il s'agit d'un copolymère dérivé de la modification du polyéthylène téréphtalate par l'incorporation de glycol pendant le processus de polymérisation. Cette modification améliore les propriétés du polymère, le rendant plus ductile et résistant aux chocs par rapport à son prédécesseur, le polyéthylène téréphtalate .

Applications De Recherche Scientifique

PETG has a wide range of applications in scientific research, including:

Chemistry: PETG is used in the fabrication of laboratory equipment and containers due to its chemical resistance and transparency.

Biology: PETG is employed in the production of petri dishes, pipettes, and other biological research tools.

Mécanisme D'action

Target of Action

The primary target of 2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside is the reporter enzyme β-galactosidase . This enzyme is involved in the hydrolysis of β-galactosides into monosaccharides .

Mode of Action

2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside acts as a cell-permeable inhibitor of β-galactosidase . It binds to the enzyme and inhibits its activity, thereby preventing the hydrolysis of β-galactosides .

Biochemical Pathways

The inhibition of β-galactosidase by 2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside impacts the lac operon , a set of genes involved in lactose metabolism . When β-galactosidase is inhibited, the hydrolysis of β-galactosides into monosaccharides is prevented, affecting the downstream metabolic pathways .

Pharmacokinetics

Its solubility in methanol suggests that it may have good bioavailability

Result of Action

The inhibition of β-galactosidase by 2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside results in the prevention of β-galactosides hydrolysis . This can affect the metabolism of lactose and other β-galactosides, leading to changes at the molecular and cellular levels .

Action Environment

The action of 2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside can be influenced by environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, its efficacy may be influenced by the concentration of β-galactosidase and β-galactosides in the cell, as well as the presence of other substances that may interact with the compound or its target .

Analyse Biochimique

Biochemical Properties

2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside plays a significant role in biochemical reactions, particularly as an inhibitor of β-galactosidase . This enzyme is responsible for hydrolyzing β-galactosides into monosaccharides. By inhibiting β-galactosidase, 2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside can regulate the breakdown of galactosides, which is crucial in various metabolic pathways. The compound interacts with the active site of β-galactosidase, preventing the enzyme from binding to its natural substrate .

Cellular Effects

2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside has been shown to influence various cellular processes. It affects cell function by inhibiting β-galactosidase activity, which can alter cell signaling pathways and gene expression . This inhibition can lead to changes in cellular metabolism, as the breakdown of galactosides is disrupted. Studies have shown that 2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside can affect root growth in plants without causing cell death .

Molecular Mechanism

At the molecular level, 2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside exerts its effects by binding to the active site of β-galactosidase . This binding prevents the enzyme from interacting with its natural substrate, thereby inhibiting its activity. The compound’s structure allows it to fit into the enzyme’s active site, blocking access to the substrate and effectively halting the hydrolysis reaction . This inhibition can lead to changes in gene expression and cellular metabolism, as the availability of monosaccharides is altered.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside can change over time. The compound is relatively stable under refrigerated conditions (0-10°C) but is sensitive to heat . Over time, degradation of the compound can occur, which may reduce its effectiveness as an inhibitor. Long-term studies have shown that the compound can maintain its inhibitory effects on β-galactosidase over extended periods, although its stability must be carefully monitored .

Dosage Effects in Animal Models

The effects of 2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside vary with different dosages in animal models. At lower doses, the compound effectively inhibits β-galactosidase without causing significant adverse effects . At higher doses, toxic effects may be observed, including disruptions in cellular metabolism and potential toxicity to tissues. It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings .

Metabolic Pathways

2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside is involved in metabolic pathways related to the breakdown of galactosides. By inhibiting β-galactosidase, the compound affects the hydrolysis of β-galactosides into monosaccharides . This inhibition can alter metabolic flux and the levels of various metabolites, impacting overall cellular metabolism. The compound’s interaction with β-galactosidase is a key factor in its role in these pathways .

Transport and Distribution

Within cells and tissues, 2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside is transported and distributed through interactions with various transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution can influence its inhibitory effects on β-galactosidase and other cellular processes .

Subcellular Localization

2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside is localized in specific subcellular compartments where β-galactosidase is active . This localization is crucial for its inhibitory function, as it ensures that the compound is present where the enzyme is active. The compound may also undergo post-translational modifications that direct it to specific organelles, enhancing its effectiveness as an inhibitor .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

Le PETG est synthétisé par une réaction de polycondensation impliquant de l'acide téréphtalique purifié et de l'éthylène glycol. L'ajout de glycol pendant le processus de polymérisation aboutit à un copolymère ayant une structure plus amorphe. Cette structure est obtenue en incorporant du cyclohexanediméthanol, qui perturbe l'arrangement régulier des chaînes polymères, conduisant à une ductilité et une résistance aux chocs améliorées .

Méthodes de production industrielle

Dans les environnements industriels, le PETG est produit à l'aide d'un processus de polymérisation continu. Les matières premières, l'acide téréphtalique purifié et l'éthylène glycol, sont soumis à des réactions d'estérification et de polycondensation sous des températures et des pressions contrôlées. Le polymère résultant est ensuite extrudé et granulé pour un traitement ultérieur .

Analyse Des Réactions Chimiques

Types de réactions

Le PETG subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Il présente une bonne résistance chimique à de nombreux solvants, acides et huiles, ce qui le rend approprié pour une large gamme d'applications .

Réactifs et conditions courants

Oxydation : Le PETG peut être oxydé en utilisant de puissants agents oxydants tels que le permanganate de potassium.

Réduction : Les réactions de réduction impliquant le PETG sont moins courantes en raison de sa structure chimique stable.

Substitution : Le PETG peut subir des réactions de substitution avec des halogènes dans des conditions spécifiques.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du PETG peut conduire à la formation d'acides carboxyliques et d'aldéhydes .

Applications de recherche scientifique

Le PETG a une large gamme d'applications en recherche scientifique, notamment :

Chimie : Le PETG est utilisé dans la fabrication d'équipements de laboratoire et de contenants en raison de sa résistance chimique et de sa transparence.

Biologie : Le PETG est utilisé dans la production de boîtes de Pétri, de pipettes et d'autres outils de recherche biologique.

Mécanisme d'action

Le mécanisme par lequel le PETG exerce ses effets est principalement lié à sa structure chimique. L'incorporation de glycol pendant la polymérisation conduit à une structure plus amorphe, améliorant sa ductilité et sa résistance aux chocs. Cette structure permet au PETG de résister aux contraintes mécaniques et aux expositions chimiques, ce qui le rend approprié pour diverses applications .

Comparaison Avec Des Composés Similaires

Composés similaires

Polyéthylène téréphtalate (PET) : Le PET est le précurseur du PETG et a une structure plus cristalline, ce qui le rend plus cassant.

Polycarbonate (PC) : Le polycarbonate est un autre thermoplastique à haute résistance aux chocs, mais il est plus cher et moins résistant chimiquement que le PETG.

Unicité du PETG

Le PETG se démarque par son équilibre optimal entre durabilité, clarté et rentabilité. Contrairement au PET, le PETG a une ductilité et une résistance aux chocs améliorées, ce qui le rend approprié pour les applications nécessitant de la résistance et de la flexibilité. Comparé au polycarbonate, le PETG offre une résistance aux chocs similaire à un coût inférieur et avec une meilleure résistance chimique .

Propriétés

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-phenylethylsulfanyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O5S/c15-8-10-11(16)12(17)13(18)14(19-10)20-7-6-9-4-2-1-3-5-9/h1-5,10-18H,6-8H2/t10-,11+,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNAMMSOYKPMPGC-HTOAHKCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCSC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCS[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key properties of PETG that make it suitable for various applications?

A1: PETG possesses several beneficial properties, including:

- Good clarity and transparency: This allows for its use in applications like packaging and lenses. [, , ]

- Impact resistance: PETG is tougher than standard PET, making it suitable for durable products. [, , , ]

- Chemical resistance: It can withstand exposure to various chemicals, making it suitable for packaging and containers. [, , , ]

- Ease of processing: PETG can be easily thermoformed, extruded, and 3D printed. [, , , , , , , , , , , , ]

Q2: How does the addition of carbon fiber affect the properties of PETG in 3D printing?

A2: Carbon fiber reinforcement enhances the mechanical properties of 3D-printed PETG: [, , ]

Q3: What challenges are associated with using recycled PET (rPET) in Fused Particle Fabrication (FPF), and how can PETG help?

A3: rPET can be challenging to print due to inconsistent melt flow and potential contamination. Blending rPET with PETG improves printability: []

Q4: How does the layer height in Fused Deposition Modeling (FDM) affect the light transmittance of PETG products?

A4: Smaller layer heights generally improve light transmittance: []

Q5: What is the effect of adding plasticizers like glycol to PET?

A5: Glycol modification, as in PETG, increases flexibility and impact resistance compared to standard PET. [, , ]

Q6: Can PETG be blended with other polymers?

A6: Yes, research shows successful blending with:

- Polylactic Acid (PLA): To create multi-material structures with tailored properties. []

- Polyglycolic Acid (PGA): To enhance the mechanical properties of PETG. []

- Polystyrene (PS): To control foaming behavior. []

- Poly(vinylidene fluoride) (PVDF): To improve mechanical properties and heat resistance. []

Q7: How does the presence of clay nanoparticles (nanoclay) influence the crystallization of PET in PET/clay nanocomposites?

A7: Nanoclay acts as a nucleating agent, promoting PET crystallization: [, ]

Q8: Are there any environmental concerns regarding PETG?

A8: While PETG offers recyclability, more research is needed on its biodegradability and potential environmental impact: [, ]

Q9: How does the addition of a maleic anhydride (MA) grafted impact modifier affect the toughness of PETG?

A9: The maleited impact modifier significantly enhances the toughness of PETG, enabling a transition from brittle to super-tough behavior. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Naphthalenylsulfonylamino)acetic acid [2-(2,5-dimethyl-1-phenyl-3-pyrrolyl)-2-oxoethyl] ester](/img/structure/B1223646.png)

![N-[5-chloro-2-(4-methyl-1-piperazinyl)phenyl]-3-(dimethylsulfamoyl)benzamide](/img/structure/B1223648.png)

![2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)-9-purinyl]-4-hydroxy-2-(hydroxymethyl)-3-oxolanyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B1223649.png)

![N-[2-(4-bromocinnamylamino)ethyl]isoquinoline-5-sulfonamide dihydrochloride](/img/structure/B1223650.png)

![N-(4-chlorophenyl)-2-[[4-methyl-5-[4-methyl-2-(5-methyl-3-isoxazolyl)-5-thiazolyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1223652.png)

![2-[5-(3,4-Dimethylphenyl)-4-oxo-3-thieno[2,3-d]pyrimidinyl]acetonitrile](/img/structure/B1223656.png)

![1H-thieno[3,2-d][1,3]oxazine-2,4-dione](/img/structure/B1223657.png)

![3-[(1-Phenyl-5-tetrazolyl)thio]-2-oxolanone](/img/structure/B1223659.png)

![2-Thiophenecarboxylic acid [2-oxo-2-(2-oxolanylmethylamino)ethyl] ester](/img/structure/B1223661.png)

![3-(4-Methylphenyl)sulfonyl-1-(3-oxolanylmethyl)-2-pyrrolo[3,2-b]quinoxalinamine](/img/structure/B1223662.png)

![4-[2-[[1-(Phenylmethyl)-2-benzimidazolyl]thio]ethyl]morpholine](/img/structure/B1223664.png)

![2-(4-Chloro-2-methylphenoxy)acetic acid [4-[(4-methylanilino)-oxomethyl]phenyl] ester](/img/structure/B1223669.png)

![6-(2,3-Dihydroindol-1-ylmethyl)-3-phenylthiazolo[2,3-c][1,2,4]triazole](/img/structure/B1223670.png)